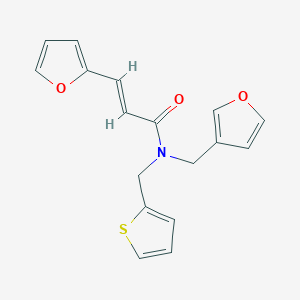
(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C17H15NO3S and its molecular weight is 313.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with thiophene and acrylamide components. The compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing furan derivatives and thiophene-based reagents.
- Solvent Evaporation Techniques : Following the reaction, solvents are evaporated under reduced pressure to isolate the desired product in high yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds featuring furan and thiophene moieties have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Furan-Thiophene Derivatives
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly as a positive allosteric modulator of nicotinic acetylcholine receptors. Studies indicate that related compounds can induce anxiolytic-like effects in animal models.
Case Study: Anxiolytic Activity
In a study involving the administration of a structurally similar compound, it was found that doses as low as 0.5 mg/kg produced significant anxiolytic-like behavior in mice during elevated plus maze tests. The activity was attributed to modulation of α7 nicotinic receptors, suggesting potential therapeutic applications for anxiety disorders.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Modulation : Interaction with nicotinic acetylcholine receptors may influence neurotransmitter release and neuronal excitability.
- Cytotoxic Effects : Induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-17(6-5-15-3-1-8-21-15)18(11-14-7-9-20-13-14)12-16-4-2-10-22-16/h1-10,13H,11-12H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTKSCHJBDIIDG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














